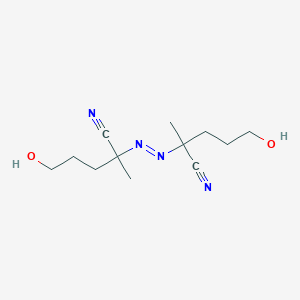
4,4'-Azobis(4-cyano-1-pentanol)
Overview
Description
4,4'-Azobis(4-cyano-1-pentanol), also known as 4,4'-Azobis(4-cyano-1-pentanol), is a useful research compound. Its molecular formula is C12H20N4O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Azobis(4-cyano-1-pentanol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Azobis(4-cyano-1-pentanol) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Conducting Block Copolymers : It's used in the synthesis of conducting block copolymers of thiophene-ended polystyrene with polypyrrole (Alkan, Toppare, Hepuzer, & Yagcı, 2001).
Preparation of Telechelic Prepolymers : Acts as an initiator for preparing telechelic prepolymers of butadiene, isoprene, and chloroprene with hydroxyl end-groups (Reed, 1971).
Radical Polymerization Initiator : Utilized in the radical polymerization of butadiene and isoprene at 70°C (Kartavykh, Drach, Barantsevich, & Abramenko, 1977).
Synthesis of Stable N-tert-Alkoxy-2,4-Diaryl-6-tert-Butylphenylaminyls : Used in creating stable radical crystals (Miura, Muranaka, & Teki, 2006).
Initiator for Encapsulating Materials : Employed as initiator in the preparation of liquid prepolymers of butadiene, isoprene, and chloroprene with 4-chlorostyrene (Reed, 1972).
Block Copolymerization : Serves as a polyfunctional initiator for radical block copolymerization (Kunyuan & Dequan, 1997).
Polymerization of Acrylamide : Initiates the polymerization of acrylamide, yielding polyacrylamide with hydroxyl terminal groups (Erim, Erciyes, Serhatlı, & Yagcı, 1992).
Synthesis of Block Polymers : Used as an initiator for block polymers under controlled conditions (Xingy, 1994).
Facilitating Synthesis of Gamma-Lactones : Aids in the synthesis of gamma-lactones by heating 2-iodoacetamide and 5-hexen-1-ol in water (Yorimitsu, Wakabayashi, Shinokubo, & Oshima, 1999).
Protein Structure Analysis : Useful for peptide cross-linking and primary structure elucidation in protein structure analysis by collision-induced dissociative chemical cross-linking (Falvo, Fiebig, & Schäfer, 2013).
Polyrotaxanes Synthesis : Utilized for the synthesis of polyrotaxanes via free radical polymerization (Lee, Engen, & Gibson, 1997).
Kinetic Studies in Thermal Decomposition : Studied for its kinetics in thermal decomposition in aqueous solution (Blackley & Haynes, 1979) and polymer form (Clouet, Knipper, & Brossas, 1984).
Functional Group Kinetics : Analyzed for decomposition kinetics of its functional end groups (Idage, Idage, & Vernekar, 1992).
Initiator for Vinyl Polymerization : Serves as a water-soluble initiator for vinyl polymerization (Tunca, Serhatli, & Yagcı, 1989).
Synthesis of Polyethylene Glycol Macroazoinitiator : Involved in the synthesis and characterization of polyethylene glycol macroazoinitiator (Jie-feng, 2007).
Effect on Polymerization Temperature : Influences the heterogeneity index of polybutadiene prepolymers (Reed, 1972).
Synthesis of Polymers with Pyrene Terminal Groups : Used as a new azo initiator for the synthesis of polymers with pyrene terminal groups (Hepuzer, Guvener, & Yagcı, 2004).
RAFT Polymerization : Affects the RAFT polymerization of acrylic acid in water, influencing the synthesis of amphiphilic block copolymer particles (Chaduc et al., 2013).
Mechanism of Action
Target of Action
4,4’-Azobis(4-cyano-1-pentanol), also known as 2,2’-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile), is primarily used as a polymerization initiator . Its main targets are monomers in a polymerization reaction, such as acrylamide .
Mode of Action
This compound acts as a free radical initiator . When heated, it decomposes and releases nitrogen gas, producing two equivalents of reactive radicals . These radicals can initiate the polymerization of monomers by opening their double bonds and allowing them to link together .
Biochemical Pathways
The primary biochemical pathway involved is the polymerization of acrylamide . The radicals generated by 4,4’-Azobis(4-cyano-1-pentanol) initiate the polymerization process, leading to the formation of polyacrylamide chains .
Pharmacokinetics
Its solubility in organic solvents like dmso and methanol may influence its distribution in a reaction mixture.
Result of Action
The result of the action of 4,4’-Azobis(4-cyano-1-pentanol) is the formation of polyacrylamide . The molecular weight and conversion of the polymer depend on the duration of polymerization and the concentration of the initiator .
Action Environment
The action of 4,4’-Azobis(4-cyano-1-pentanol) is influenced by environmental factors such as temperature and light. It decomposes and initiates polymerization upon heating . It can also act as a photoinitiator under ultraviolet and visible light . Storage conditions should avoid high temperatures and direct sunlight . Proper ventilation is necessary during handling to avoid inhalation of aerosols .
Properties
IUPAC Name |
2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTIJBANDVIHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)(C#N)N=NC(C)(CCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-47-4 | |
| Record name | 4,4'-Azobis(4-cyano-1-pentanol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


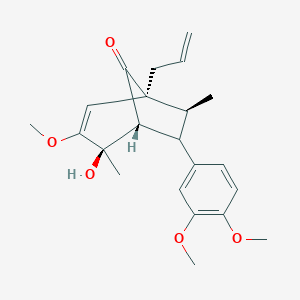
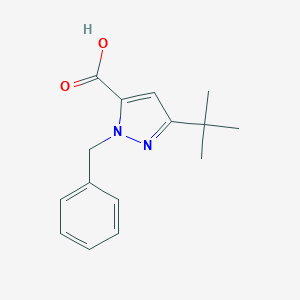
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

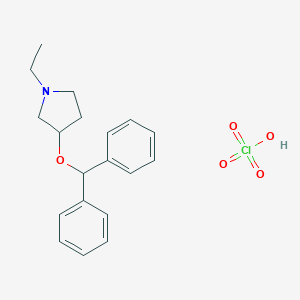



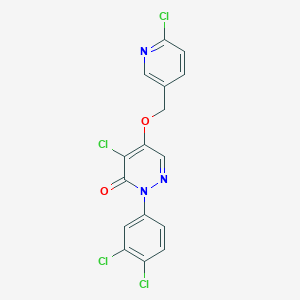
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
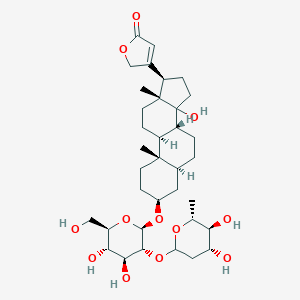
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)


